4-(3-Carboxypropoxy)-3-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxypropoxy)-3-fluorobenzoic acid is an organic compound that features a carboxypropoxy group and a fluorine atom attached to a benzoic acid core
Vorbereitungsmethoden
The synthesis of 4-(3-Carboxypropoxy)-3-fluorobenzoic acid typically involves multiple steps. One common method includes the alkylation of a fluorobenzoic acid derivative with a carboxypropyl halide under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-(3-Carboxypropoxy)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxypropoxy)-3-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxypropoxy)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The carboxypropoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
4-(3-Carboxypropoxy)-3-fluorobenzoic acid can be compared with other similar compounds such as:
4-(3-Carboxypropoxy)benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
3-Fluorobenzoic acid:
4-(3-Carboxypropoxy)-2-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, leading to variations in its chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
832087-85-1 |
---|---|
Molekularformel |
C11H11FO5 |
Molekulargewicht |
242.20 g/mol |
IUPAC-Name |
4-(3-carboxypropoxy)-3-fluorobenzoic acid |
InChI |
InChI=1S/C11H11FO5/c12-8-6-7(11(15)16)3-4-9(8)17-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DTJKZYQYLQKNHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)F)OCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.